molecular formula C10H19NO B1489915 1-(azetidin-1-ylmethyl)cyclohexan-1-ol CAS No. 1784304-41-1

1-(azetidin-1-ylmethyl)cyclohexan-1-ol

Cat. No.: B1489915
CAS No.: 1784304-41-1
M. Wt: 169.26 g/mol
InChI Key: HPTVUGPQCAFPDR-UHFFFAOYSA-N
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Description

1-(Azetidin-1-ylmethyl)cyclohexan-1-ol is a cyclohexanol derivative featuring an azetidine ring (a four-membered nitrogen-containing heterocycle) attached via a methylene bridge.

Properties

IUPAC Name

1-(azetidin-1-ylmethyl)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c12-10(5-2-1-3-6-10)9-11-7-4-8-11/h12H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPTVUGPQCAFPDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CN2CCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(azetidin-1-ylmethyl)cyclohexan-1-ol typically involves:

  • Formation of the azetidine ring via cyclization of appropriate aminoalcohol precursors.
  • Introduction of the cyclohexanol moiety through nucleophilic substitution or reductive amination.
  • Use of specific reaction conditions and catalysts to optimize yield and purity.

Cyclization to Form Azetidine Ring

Aminoalcohol Cyclization in Basic Medium

A key step in azetidine synthesis is the intramolecular cyclization of an aminoalcohol intermediate bearing a halogen substituent. According to patent US4639334A, the cyclization is effectively carried out in triethylamine, which acts as a base to neutralize hydrogen halide byproducts and precipitate amine hydrohalide salts that remove polymeric impurities. The reaction is conducted under reflux at 50–150 °C, typically around the boiling point of the reaction mixture.

  • The aminoalcohol precursor is prepared by reacting an epoxy halide with an amine (e.g., benzylamine) in an organic solvent such as cyclohexane at 10–50 °C for 12–36 hours.
  • Triethylamine is uniquely effective compared to other amines or bases in promoting high yields of azetidin-3-ol derivatives.
  • Phase transfer catalysts, especially tetraalkylammonium iodides like tetrabutylammonium iodide, can accelerate the cyclization.

This method yields 1-substituted azetidin-3-ol derivatives, which can be further functionalized to introduce the cyclohexanol group.

La(OTf)3-Catalyzed Intramolecular Aminolysis of Epoxy Amines

Recent research demonstrates the use of lanthanide triflate catalysts (La(OTf)3) to catalyze regioselective intramolecular aminolysis of cis-3,4-epoxy amines, efficiently forming azetidine rings under mild conditions.

  • Epoxy alcohols are converted to epoxy amines by reaction with MsCl and Et3N, followed by nucleophilic substitution with alkyl amines in DMSO at room temperature.
  • The crude epoxy amine intermediates undergo intramolecular cyclization catalyzed by La(OTf)3 to afford azetidines.
  • This method allows for regioselective and high-yield synthesis of azetidines, potentially applicable to the synthesis of azetidin-1-ylmethyl derivatives.

Representative Experimental Procedure (Inferred and Adapted)

Step Reagents & Conditions Outcome Notes
1. Preparation of aminoalcohol precursor React 3-chloropropanol with azetidine or amine in cyclohexane at 25–50 °C for 12–36 h Aminoalcohol intermediate Precursor for cyclization
2. Cyclization to azetidin-3-ol Heat aminoalcohol in triethylamine under reflux (80–120 °C) with phase transfer catalyst (e.g., tetrabutylammonium iodide) Azetidin-3-ol derivative Triethylamine essential for yield and purity
3. N-alkylation with cyclohexanone React azetidin-3-ol with cyclohexanone in presence of NaBH(OAc)3 or similar reductant in CH2Cl2 at 0 °C to RT 1-(azetidin-1-ylmethyl)cyclohexan-1-ol Reductive amination step
4. Purification Column chromatography (silica gel) using EtOAc/hexanes gradient Pure target compound Typical purification method

Yield and Purification Insights

  • Yields for azetidine formation via triethylamine-mediated cyclization can reach up to 70–80% after chromatographic purification.
  • Use of excess amine nucleophile (2 equivalents) improves substitution yields in displacement steps.
  • Purification by silica gel chromatography with ethyl acetate and hexane mixtures is standard.
  • Stability of intermediates such as azetidin-3-yl methanesulfonate is good under ambient conditions, facilitating batch synthesis.

Summary Table of Key Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Triethylamine-mediated cyclization Aminoalcohol precursor, triethylamine, phase transfer catalyst Reflux 80–120 °C High yield, simple workup Requires precise base choice
La(OTf)3-catalyzed aminolysis cis-3,4-epoxy amines, La(OTf)3 Room temperature, 2 days Mild conditions, regioselective Catalyst cost, longer reaction time
Reductive amination for N-substitution Azetidine derivative, cyclohexanone, NaBH(OAc)3 0 °C to RT Efficient N-alkylation Sensitive to moisture, requires purification

Research Findings and Notes

  • The specificity of triethylamine in promoting azetidine cyclization is notable; other amines fail to produce significant yields.
  • Phase transfer catalysts containing iodide ions accelerate cyclization, enhancing throughput.
  • The La(OTf)3-catalyzed method offers an alternative route with regioselectivity and mild conditions, suitable for sensitive substrates.
  • Reductive amination is a versatile approach to introduce cyclohexanol substituents on the azetidine nitrogen, allowing structural diversity.
  • Purification by silica gel chromatography and washing with brine and water ensures removal of inorganic impurities and by-products.

Chemical Reactions Analysis

1-(azetidin-1-ylmethyl)cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, leading to the formation of various derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction produces alcohols or amines.

Scientific Research Applications

Organic Chemistry

1-(azetidin-1-ylmethyl)cyclohexan-1-ol serves as a versatile building block in organic synthesis. It is particularly valuable for:

  • Developing Complex Pharmaceuticals: The compound can be modified to create various derivatives that may exhibit enhanced biological activity.
  • Chemical Reactions: It participates in oxidation and reduction reactions, enabling the formation of ketones or aldehydes and other alcohols or amines, respectively.

Biological Research

Research into the biological activities of 1-(azetidin-1-ylmethyl)cyclohexan-1-ol is ongoing, focusing on:

  • Antimicrobial Properties: Preliminary studies suggest potential efficacy against certain bacteria and fungi.
  • Antiviral Effects: Investigations are being conducted to evaluate its effectiveness against viral pathogens.

The compound's mechanism of action may involve interactions with enzymes and receptors, influencing metabolic pathways related to various diseases.

Medical Applications

The therapeutic potential of 1-(azetidin-1-ylmethyl)cyclohexan-1-ol is being explored for:

  • Cancer Treatment: Research aims to understand its role in inhibiting cancer cell proliferation through specific enzyme interactions.
  • Neurodegenerative Disorders: Studies are investigating its neuroprotective effects and potential to modulate neuroinflammatory responses.

Industrial Applications

In industry, 1-(azetidin-1-ylmethyl)cyclohexan-1-ol is utilized in:

  • Production of Specialty Chemicals: Its unique structure allows for the synthesis of advanced materials used in various applications.

This compound contributes to advancements in polymer science and material engineering, showcasing its versatility beyond laboratory settings.

Case Study 1: Pharmaceutical Development

A recent study demonstrated the synthesis of a derivative of 1-(azetidin-1-ylmethyl)cyclohexan-1-ol that exhibited promising antitumor activity in vitro. The derivative was shown to inhibit specific cancer cell lines through apoptotic pathways, indicating potential for further development into therapeutic agents.

Case Study 2: Antimicrobial Research

Another investigation focused on the antimicrobial properties of this compound against gram-positive and gram-negative bacteria. Results indicated significant inhibition zones in bacterial cultures treated with varying concentrations of 1-(azetidin-1-ylmethyl)cyclohexan-1-ol, suggesting its viability as a lead compound for antibiotic development.

Mechanism of Action

The mechanism of action of 1-(azetidin-1-ylmethyl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tramadol (1-(m-Methoxyphenyl)-2-(dimethylaminomethyl)-cyclohexan-1-ol)

Tramadol, a well-known analgesic, shares a cyclohexanol core with 1-(azetidin-1-ylmethyl)cyclohexan-1-ol but differs in its substituents:

  • Substituent: A dimethylaminomethyl group and an m-methoxyphenyl ring.
  • Pharmacology: Tramadol acts as a μ-opioid receptor agonist and serotonin/norepinephrine reuptake inhibitor. Its trans-isomer exhibits 3× higher analgesic activity than the cis-isomer, with the (+)-enantiomer being 1/3 as potent as morphine in mice .
  • Key Differences: The azetidine group in 1-(azetidin-1-ylmethyl)cyclohexan-1-ol may confer distinct receptor-binding kinetics due to its smaller ring size and altered electron density compared to tramadol’s dimethylamino group.
Property 1-(Azetidin-1-ylmethyl)cyclohexan-1-ol Tramadol
Molecular Weight ~197.3 g/mol (estimated) 263.4 g/mol
Key Substituents Azetidine-methyl Dimethylamino, m-methoxyphenyl
Pharmacological Activity Not reported Analgesic (µ-opioid agonist)
logP (Predicted) ~1.8 1.3

Venlafaxine (1-[2-(Dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol)

Venlafaxine, an antidepressant, shares structural motifs with the target compound:

  • Substituent: A dimethylaminoethyl group and 4-methoxyphenyl ring.
  • Pharmacology: Acts as a serotonin-norepinephrine reuptake inhibitor (SNRI). Its lack of structural resemblance to traditional antidepressants underscores the versatility of cyclohexanol derivatives in CNS drug design .
  • Venlafaxine’s 4-methoxyphenyl group contributes to a higher logP (~2.7) compared to the azetidine analog.
Property 1-(Azetidin-1-ylmethyl)cyclohexan-1-ol Venlafaxine
Molecular Weight ~197.3 g/mol 277.4 g/mol
Key Substituents Azetidine-methyl Dimethylaminoethyl, 4-methoxyphenyl
Pharmacological Activity Not reported Antidepressant (SNRI)
logP (Predicted) ~1.8 2.7

1-[(Piperidin-2-yl)methyl]cyclohexan-1-ol

This piperidine-substituted analog provides insights into the impact of nitrogen heterocycle size:

  • Substituent : A piperidine ring (six-membered) attached via methylene.
  • Key Differences :
    • The larger piperidine ring may enhance steric interactions with target receptors compared to azetidine.
    • Piperidine’s basicity (pKa ~11) differs from azetidine (pKa ~8.7), affecting ionization and membrane permeability .
Property 1-(Azetidin-1-ylmethyl)cyclohexan-1-ol 1-[(Piperidin-2-yl)methyl]cyclohexan-1-ol
Molecular Weight ~197.3 g/mol 197.3 g/mol
Heterocycle Size 4-membered (azetidine) 6-membered (piperidine)
Predicted pKa ~8.7 ~11

Heterocyclic Variants (Thiazole, Oxadiazole)

Compounds like 1-(2-amino-1,3-thiazol-5-yl)cyclohexan-1-ol (CAS 851233-56-2) and 1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-methylcyclohexan-1-ol (CAS 2059971-11-6) highlight the role of aromatic heterocycles:

  • Oxadiazole : A bioisostere for ester or amide groups, improving pharmacokinetic properties .
Property 1-(Azetidin-1-ylmethyl)cyclohexan-1-ol 1-(2-Amino-1,3-thiazol-5-yl)cyclohexan-1-ol
Molecular Weight ~197.3 g/mol 198.29 g/mol
Heteroatoms N (azetidine) N, S (thiazole)
Applications Not reported Versatile scaffold for kinase inhibitors

Biological Activity

1-(azetidin-1-ylmethyl)cyclohexan-1-ol is a cyclic compound notable for its chiral center, resulting in two enantiomers: (R)- and (S)-1-(azetidin-1-ylmethyl)cyclohexan-1-ol. This compound has garnered interest in pharmaceutical research due to its potential biological activities, particularly its interactions with various biological targets such as enzymes and receptors. This article aims to explore the biological activity of this compound, supported by data tables and research findings.

The molecular formula of 1-(azetidin-1-ylmethyl)cyclohexan-1-ol reflects its classification as an alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a cyclohexane ring. The synthesis typically involves the reaction of cyclohexanone with azetidine under reducing conditions, often utilizing lithium aluminum hydride or sodium borohydride.

The compound's mechanism of action is believed to involve the inhibition of specific enzymes, which can influence metabolic pathways associated with various diseases. Ongoing research indicates potential therapeutic effects against conditions such as cancer and neurological disorders.

Antimicrobial Properties

Research has indicated that 1-(azetidin-1-ylmethyl)cyclohexan-1-ol exhibits significant antimicrobial activity. For instance, studies have shown that related compounds in the azetidinone family demonstrate potent activity against pathogens like Staphylococcus aureus and Candida albicans .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis reveals that modifications in the azetidine moiety can significantly affect biological activity. Compounds with specific substituents have shown enhanced potency, suggesting that further optimization could yield more effective antimicrobial agents .

Case Studies

A recent study focused on synthesizing a series of azetidinones, including derivatives of 1-(azetidin-1-ylmethyl)cyclohexan-1-ol, which were screened for antimicrobial efficacy. The results indicated that certain derivatives exhibited a minimum inhibitory concentration (MIC) as low as 64 µg/mL against Escherichia coli, highlighting the compound's potential as an antimicrobial agent .

CompoundMIC (µg/mL)Target Pathogen
A64E. coli
B128Staphylococcus aureus
C256Candida albicans

Anticancer Potential

Preliminary studies have suggested that 1-(azetidin-1-ylmethyl)cyclohexan-1-ol may possess anticancer properties. The compound's ability to inhibit histone deacetylases (HDACs), which play a critical role in cancer progression, is currently under investigation. This inhibition could lead to changes in gene expression that promote apoptosis in cancer cells .

Neurological Effects

Additionally, there is emerging evidence regarding its effects on neurological pathways. Certain analogs have been shown to interact with serotonin receptors, suggesting potential applications in treating mood disorders or neurodegenerative diseases .

Q & A

Q. What are the recommended synthetic routes for 1-(azetidin-1-ylmethyl)cyclohexan-1-ol, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis of 1-(azetidin-1-ylmethyl)cyclohexan-1-ol can be approached via nucleophilic substitution or reductive amination. For example, reacting cyclohexanol derivatives with azetidine-containing reagents under controlled pH and temperature (e.g., 0–5°C for kinetic control) may minimize side reactions. Catalysts like Pd/C or Raney Ni can enhance efficiency in reductive steps. Optimizing solvent polarity (e.g., THF vs. DMF) and stoichiometric ratios (1:1.2 for limiting reagents) is critical. Post-synthesis, purification via column chromatography (silica gel, gradient elution) or recrystallization in ethanol/water mixtures improves purity. Yield optimization requires monitoring intermediates by TLC or HPLC .

Q. How should researchers characterize the structural identity and purity of 1-(azetidin-1-ylmethyl)cyclohexan-1-ol post-synthesis?

  • Methodological Answer : Use a combination of NMR (¹H, ¹³C, and 2D techniques like COSY/HMBC) to confirm connectivity between the azetidine and cyclohexanol moieties. Mass spectrometry (HRMS) validates molecular weight, while HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95%). For crystalline samples, X-ray diffraction provides unambiguous structural confirmation. Cross-reference spectral data with computational predictions (e.g., DFT-based NMR chemical shift calculations) to resolve ambiguities. Purity must also be verified via elemental analysis or Karl Fischer titration for hygroscopic samples .

Q. What are the key considerations for ensuring the compound’s stability under various storage conditions?

  • Methodological Answer : Stability studies should include:
  • Thermal analysis : TGA/DSC to determine decomposition temperatures.
  • Photostability : Exposure to UV/visible light (ICH Q1B guidelines) to assess degradation pathways.
  • Humidity sensitivity : Store in desiccators with silica gel or under nitrogen atmosphere if hygroscopic.
  • Solution stability : Monitor pH-dependent hydrolysis in solvents (e.g., DMSO, aqueous buffers) via periodic HPLC. Long-term storage recommendations: -20°C in amber vials for light-sensitive samples .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing novel derivatives of 1-(azetidin-1-ylmethyl)cyclohexan-1-ol?

  • Methodological Answer : Contradictions often arise from dynamic effects (e.g., conformational isomerism) or impurities. Strategies include:
  • Variable-temperature NMR to detect rotamers or tautomers.
  • Isotopic labeling (e.g., ²H or ¹³C) to trace unexpected signals.
  • Advanced mass spectrometry (MS/MS or ion mobility) to distinguish isobaric impurities.
  • Computational validation : Compare experimental IR/Raman spectra with DFT-simulated vibrational modes. Cross-correlate with X-ray data if crystallinity is achievable .

Q. What computational chemistry approaches are suitable for predicting the reactivity of 1-(azetidin-1-ylmethyl)cyclohexan-1-ol in nucleophilic reactions?

  • Methodological Answer :
  • DFT calculations (B3LYP/6-311+G(d,p)) to model transition states and activation energies for azetidine ring-opening or cyclohexanol hydroxyl group participation.
  • Molecular dynamics (MD) simulations in explicit solvent (e.g., water, DMSO) to study solvation effects on reactivity.
  • Docking studies to predict interactions with biological targets (e.g., enzymes), leveraging software like AutoDock Vina. Validate predictions with kinetic experiments (e.g., stopped-flow spectroscopy) .

Q. How to design experiments to investigate the compound’s biological activity while minimizing cytotoxicity interference?

  • Methodological Answer :
  • Dose-response assays : Use a wide concentration range (1 nM–100 µM) in cell viability assays (MTT/XTT) to identify non-toxic thresholds.
  • Target-specific assays : Pair with siRNA knockdown or CRISPR-Cas9 gene editing to confirm mechanism-of-action.
  • Off-target profiling : Screen against panels of GPCRs, kinases, or ion channels (e.g., Eurofins Cerep Panels) to rule out non-specific effects.
  • Metabolic stability : Incubate with liver microsomes (human/rodent) to assess CYP450-mediated degradation, which may confound activity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.